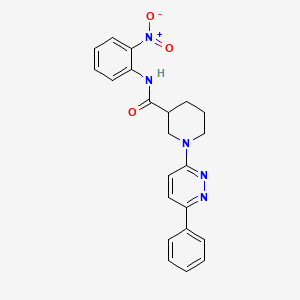

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c28-22(23-19-10-4-5-11-20(19)27(29)30)17-9-6-14-26(15-17)21-13-12-18(24-25-21)16-7-2-1-3-8-16/h1-5,7-8,10-13,17H,6,9,14-15H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEPOGHGFAHVTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Phenylpyridazinyl Moiety: The phenylpyridazinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the piperidine derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenylpyridazinyl moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted piperidine and pyridazinyl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological activities that make it a candidate for further investigation:

- Antihypertensive Activity : Research indicates that derivatives of pyridazinones, including compounds similar to N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, have shown significant vasodilatory effects. In vitro studies demonstrated that certain derivatives possess potent vasorelaxant activity, which is crucial for developing new antihypertensive agents .

- Inhibitory Effects on Enzymes : The compound may also act as an inhibitor of specific enzymes involved in hypertension and cardiovascular diseases. For instance, piperidine derivatives have been studied for their role as inhibitors of 11-β hydroxysteroid dehydrogenase type 1, which is implicated in the regulation of cortisol levels and blood pressure .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds, providing insights into their potential uses:

Case Study 1: Vasorelaxant Activity

A study synthesized a series of pyridazinone derivatives and evaluated their vasorelaxant properties. The most effective compounds exhibited EC50 values significantly lower than traditional vasodilators like hydralazine, indicating enhanced potency. For example, one derivative showed an EC50 value of 0.02916 µM compared to hydralazine's 18.21 µM . This suggests that this compound could be part of a new class of antihypertensive medications.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the phenyl ring structure significantly influenced the pharmacological activity of pyridazinone derivatives. Compounds with hydroxyl groups demonstrated superior activity compared to those with methyl substitutions, highlighting the importance of molecular structure in drug design .

Potential Therapeutic Uses

Given its pharmacological properties, this compound has potential therapeutic applications in:

- Hypertension Management : As a vasodilator, it could be developed into a treatment for hypertension.

- Cardiovascular Diseases : Its ability to inhibit specific enzymes may make it useful in managing conditions related to cardiovascular health.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide and related derivatives highlights key structural and functional differences.

Structural Analogues

The compound shares a piperidine-carboxamide scaffold with several kinase inhibitors. For example:

- (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide (): This analogue includes a trifluoromethylphenyl group and cyclopentylamino substitution, enhancing lipophilicity and metabolic stability compared to the target compound. The absence of a pyridazine ring in this analogue suggests divergent target selectivity .

Pharmacokinetic and Pharmacodynamic Differences

In contrast, the trifluoromethyl group in the analogue enhances membrane permeability but may increase off-target interactions .

Research Findings and Challenges

- Synthetic Accessibility : The target compound’s nitro group introduces synthetic challenges, such as regioselective nitration and stability under reaction conditions.

- Target Selectivity: Pyridazine-containing analogues often exhibit narrower target profiles compared to bulkier derivatives like the cyclopentylamino-trifluoromethyl analogue .

- Gaps in Data: No peer-reviewed studies directly evaluate the biological activity or toxicity of this compound. Most inferences are drawn from structural analogues.

Biological Activity

N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C22H21N5O3

- Molecular Weight: 397.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act on:

- Enzymatic Pathways: The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which can lead to altered physiological responses.

- Receptor Binding: It may bind to certain receptors, modulating cellular signaling pathways that affect cell proliferation and apoptosis.

The compound's nitrophenyl group is believed to enhance its binding affinity, while the piperidine core contributes to its pharmacological properties.

In Vitro Studies

Recent studies have evaluated the in vitro biological activities of this compound:

- Antihypertensive Activity:

- Antimicrobial Activity:

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-methylpyridin-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | Structure | Potent vasodilator with EC50 = 0.02916–1.907 µM |

| Hydralazine | Structure | Established vasodilator with EC50 = 18.21 µM |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Vasorelaxant Studies:

- Toxicity Profiling:

Q & A

Q. What are the standard synthetic routes for preparing N-(2-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridazine core via cyclization reactions or cross-coupling (e.g., Suzuki-Miyaura coupling for aryl group introduction) .

- Step 2 : Piperidine ring functionalization through amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) to link the nitro-substituted phenyl group .

- Step 3 : Purification via column chromatography or recrystallization, with purity verified by HPLC (>95%) and structural confirmation via - and -NMR . Key challenges include optimizing reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to minimize by-products .

Q. Which structural features of this compound are critical for its biological activity?

- The 2-nitrophenyl group enhances electron-withdrawing effects, potentially improving binding affinity to enzymatic targets like kinases or proteases .

- The 6-phenylpyridazine moiety contributes to π-π stacking interactions with hydrophobic pockets in biological targets .

- The piperidine-3-carboxamide linker provides conformational flexibility, enabling adaptation to diverse binding sites . Structure-activity relationship (SAR) studies suggest that modifications to the nitro group or pyridazine substituents significantly alter potency .

Q. How is the purity and identity of this compound validated in research settings?

- Analytical HPLC : Retention time and peak area analysis (e.g., C18 column, acetonitrile/water gradient) ensure ≥95% purity .

- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm for pyridazine and phenyl groups) and piperidine carbons (δ 40–60 ppm in -NMR) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) within 5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, IC values in kinase inhibition assays vary with ATP concentrations .

- Compound Stability : Perform stability studies under assay conditions (e.g., pH, temperature) using LC-MS to detect degradation products .

- Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .

Q. What strategies optimize the synthesis yield of this compound?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for cross-coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .

- Solvent Optimization : Replace DMF with DMA or NMP to reduce side reactions in amide coupling steps .

Q. How can computational methods aid in predicting the biological targets of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR, BRAF) based on the nitro group’s electrostatic potential .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors from the pyridazine ring) for target engagement .

- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC values .

- Error Analysis : Report 95% confidence intervals and use ANOVA for comparing multiple datasets .

- Reproducibility : Include triplicate measurements and positive controls (e.g., staurosporine for kinase assays) .

Q. How should researchers address low solubility of this compound in aqueous assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous compatibility .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to confirm nano-suspension stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.